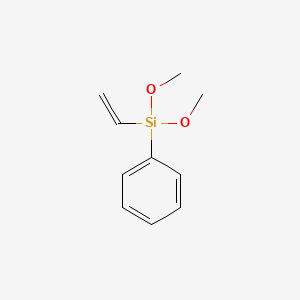
Ceralasertib formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ceralasertib formate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The final step involves the formation of the formate salt to enhance the compound’s solubility and stability .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route as the laboratory-scale synthesis but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ceralasertib formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and therapeutic potential .
Applications De Recherche Scientifique
Ceralasertib formate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ataxia telangiectasia and Rad3-related protein kinase and its effects on DNA damage response pathways.
Biology: Investigated for its role in modulating cellular responses to DNA damage and replication stress.
Medicine: Being developed as a therapeutic agent for the treatment of various cancers, including solid tumors and hematologic malignancies.
Mécanisme D'action
Ceralasertib formate exerts its effects by selectively inhibiting the activity of ataxia telangiectasia and Rad3-related protein kinase. This inhibition blocks the downstream phosphorylation of the serine/threonine protein kinase CHK1, preventing the activation of DNA damage checkpoints. As a result, DNA damage repair is disrupted, leading to the accumulation of DNA damage and the induction of tumor cell apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaparib: A poly (ADP-ribose) polymerase inhibitor used in combination with platinum agents for cancer treatment.
Durvalumab: An immune checkpoint inhibitor used in combination with ceralasertib for enhanced antitumor activity.
Uniqueness
Ceralasertib formate is unique due to its selective inhibition of ataxia telangiectasia and Rad3-related protein kinase, which plays a critical role in the DNA damage response. This selectivity allows for targeted disruption of DNA repair mechanisms in cancer cells, making it a promising therapeutic agent for cancer treatment .
Propriétés
Formule moléculaire |
C21H26N6O4S |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
formic acid;imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane |
InChI |
InChI=1S/C20H24N6O2S.CH2O2/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18;2-1-3/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23);1H,(H,2,3)/t13-,29-;/m1./s1 |
Clé InChI |
JOKLXYXIZOXQHY-FQAMYIAXSA-N |
SMILES isomérique |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@](=N)(=O)C)C4=C5C=CNC5=NC=C4.C(=O)O |
SMILES canonique |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


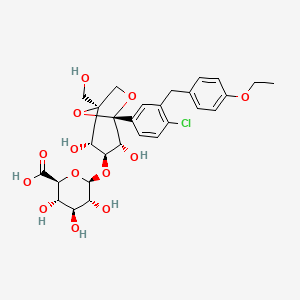
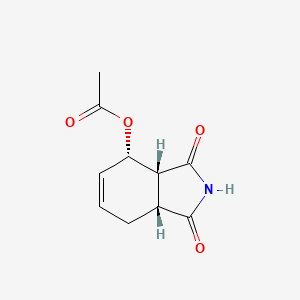
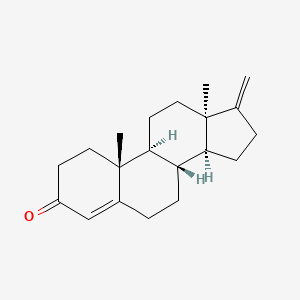
![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)
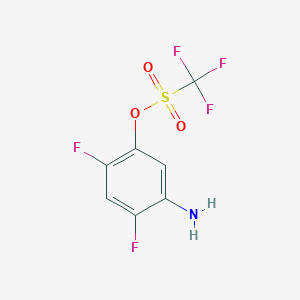
![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)



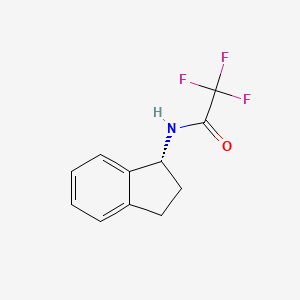
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
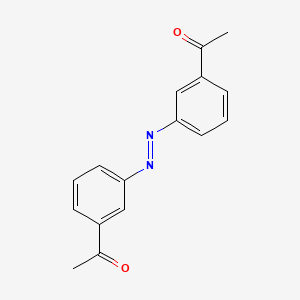
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
